Chlorosulfonic acid neopentyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chlorosulfonyloxy-2,2-dimethylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUQBCOZUHIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717293 | |
| Record name | 2,2-Dimethylpropyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-08-9 | |
| Record name | 2,2-Dimethylpropyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity, Mechanistic Insights, and Stereochemical Aspects
Mechanisms of Hydrolysis of Neopentyl Sulfonate Esters
The hydrolysis of sulfonate esters, including neopentyl sulfonates, can proceed through different mechanistic pathways depending on the reaction conditions, primarily whether the medium is acidic or basic.
Acid-Catalyzed Hydrolysis Mechanisms (e.g., AAL1)
Under acidic conditions, the hydrolysis of sulfonate esters can follow several pathways, denoted by Ingold's classification system. ucoz.com The AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism is particularly relevant for esters with an alcohol component that can form a stable carbocation. ucoz.comslideshare.net In this mechanism, the ester oxygen is first protonated, followed by the rate-determining cleavage of the alkyl-oxygen bond to yield a carbocation and the sulfonic acid. The carbocation then reacts with water to form the corresponding alcohol.
While primary alkyl sulfonates typically undergo hydrolysis via a bimolecular pathway (AAC2), neopentyl sulfonates present a unique case. ucoz.com Neopentyl sulfonates are known to be cleaved by treatment with hot aqueous acid or strong Lewis acids. nih.gov For instance, refluxing in 48% hydrobromic acid for two hours has been shown to cleave neopentyl sulfonate esters. nih.gov This lability under strong acidic conditions suggests a potential shift towards a mechanism with more unimolecular character, although the direct observation of a stable neopentyl carbocation is complicated by its propensity for rearrangement.
Base-Catalyzed Hydrolysis (Saponification) Pathways
Base-catalyzed hydrolysis, or saponification, is a common method for the cleavage of esters. ucoz.commasterorganicchemistry.com The generally accepted mechanism for most esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. ucoz.com This involves the nucleophilic attack of a hydroxide (B78521) ion on the sulfonyl sulfur atom, forming a trigonal bipyramidal intermediate. Subsequent departure of the leaving group (the neopentyloxide ion) yields the sulfonate salt. masterorganicchemistry.comyoutube.com
However, neopentyl sulfonate esters are notably resistant to base-catalyzed hydrolysis under standard conditions. nih.gov They are reported to be stable to treatment with sodium hydroxide in a 9:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature, conditions which are effective in cleaving other sulfonate esters like hexafluoroisopropyl (HFIP) and trichloroethyl (TCE) sulfonates. nih.gov This stability is attributed to the steric hindrance imposed by the bulky neopentyl group, which impedes the backside attack of the nucleophile on the sulfur atom.
Nucleophilic Substitution Reactions of Neopentyl Sulfonates
Neopentyl sulfonates are also substrates for nucleophilic substitution reactions, where the sulfonate group acts as a leaving group. The steric bulk of the neopentyl group plays a crucial role in determining the reaction pathway and stereochemical outcome.
Stereochemical Outcomes (SN1 vs. SN2) and Reaction Pathway Analysis
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). chemicalnote.commasterorganicchemistry.com The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. chemicalnote.comyoutube.com This pathway is highly sensitive to steric hindrance. chemicalnote.com The SN1 mechanism, on the other hand, involves the formation of a carbocation intermediate and typically results in a racemic or mixed stereochemical outcome. masterorganicchemistry.comyoutube.com
Due to the significant steric hindrance around the carbon atom bearing the sulfonate leaving group, neopentyl sulfonates are highly resistant to undergoing SN2 reactions. nih.govquora.comyoutube.com The bulky tert-butyl group effectively shields the reaction center from backside nucleophilic attack, making the SN2 pathway extremely slow and often impractical. youtube.com
Consequently, nucleophilic substitution on neopentyl systems often favors an SN1-type mechanism, particularly with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate. youtube.com However, the formation of a primary neopentyl carbocation is energetically unfavorable. If formed, it would readily rearrange to a more stable tertiary carbocation, leading to rearranged products. quora.com The choice between SN1 and SN2 pathways is therefore a delicate balance of steric factors, nucleophile strength, solvent polarity, and the stability of potential carbocation intermediates.
Table 1: Comparison of SN1 and SN2 Reaction Characteristics for Neopentyl Sulfonates
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Substrate Structure | Favored by tertiary > secondary substrates. Possible for neopentyl due to rearrangement. | Favored by methyl > primary > secondary substrates. Highly disfavored for neopentyl due to steric hindrance. |
| Nucleophile | Favored by weak nucleophiles. | Favored by strong nucleophiles. |
| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. |
| Stereochemistry | Racemization or mixture of stereoisomers. | Inversion of configuration. |
| Rearrangements | Common, especially for neopentyl systems. | Not possible. |
Neopentyl Sulfonates as Leaving Groups in Catalytic Cross-Coupling Reactions
In the realm of transition metal-catalyzed cross-coupling reactions, sulfonate esters can serve as effective leaving groups. These reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While aryl and vinyl sulfonates are commonly used, the application of alkyl sulfonates, including neopentyl sulfonates, is also an area of interest.
The utility of neopentyl sulfonates in this context is again linked to the properties of the neopentyl group. The strong carbon-oxygen bond and the stability of the sulfonate anion make it a good leaving group in many catalytic cycles, such as those involving palladium catalysts in reactions like the Suzuki, Stille, or Heck couplings. youtube.comyoutube.com However, the challenge of β-hydride elimination, a common side reaction with alkyl substrates, can be a concern. The neopentyl group lacks β-hydrogens, which can circumvent this decomposition pathway and potentially lead to higher efficiencies in certain cross-coupling protocols. The steric bulk might also influence the rate of oxidative addition to the metal center, a key step in many catalytic cycles. youtube.com The development of stereoretentive cross-coupling reactions of secondary alkyl nucleophiles highlights the ongoing efforts to control the reactivity and isomerization of alkyl groups in these transformations. nih.gov
Deprotection Chemistry of Neopentyl Sulfate (B86663) and Sulfonic Acid Esters
The neopentyl group is utilized as a protecting group for sulfonic acids due to its significant steric hindrance, which imparts high stability against a wide range of reagents and reaction conditions. google.comnih.gov However, this stability also necessitates specific conditions for its removal (deprotection).
Deprotection of neopentyl sulfonate esters can be achieved using sterically non-hindered, potent nucleophiles that can effectively attack the carbon atom to which the sulfonate is attached. google.com
Sodium azide (B81097) (NaN(_3)) is an effective reagent for the deprotection of neopentyl sulfate and sulfonate esters. nih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For instance, neopentyl sulfates can be deprotected using a slight excess of sodium azide in DMF at elevated temperatures (e.g., 70°C). nih.gov This method has been successfully applied in the synthesis of sulfated compounds, including sulfatase-responsive self-immolating linkers and sulfotyrosine-containing α-conotoxins. researchgate.netrsc.org In some cases, heating to 100°C is required for complete cleavage. nih.gov The reaction proceeds via nucleophilic attack of the azide ion on the neopentyl carbon, leading to the cleavage of the C-O bond of the ester.
Sodium iodide (NaI) can also be used to cleave neopentyl esters, although its effectiveness can vary depending on the specific substrate and reaction conditions. nih.govresearchgate.net In a study comparing various sulfonate esters, neopentyl p-toluenesulfonate was found to be inert to sodium iodide in refluxing acetone, a condition under which less hindered esters were cleaved. nih.gov However, in the context of synthesizing sulfate monoesters, sodium iodide has been used for the deprotection of the related isobutyl protecting group, suggesting its potential utility for neopentyl deprotection under specific conditions. researchgate.net A comparative study on the nucleophilic iodination of different neopentyl sulfonates showed that a neopentyl triflate underwent smooth iodination at room temperature, while a less reactive sulfonate ester required significantly more time. rsc.org This highlights the importance of the sulfonate leaving group's reactivity in the success of sodium iodide-mediated deprotection. rsc.org
| Protecting Group | Deprotection Reagent | Solvent | Temperature | Outcome | Reference(s) |
| Neopentyl sulfate | Sodium azide | DMF | 70°C | Successful deprotection | nih.gov |
| Neopentyl sulfonate | Sodium azide | DMSO | 100°C | Complete cleavage | nih.gov |
| Neopentyl p-toluenesulfonate | Sodium iodide | Acetone | Reflux | Inert | nih.gov |
| Neopentyl triflate | Sodium iodide | Acetonitrile-d3 | Room Temperature | Smooth iodination | rsc.org |
While neopentyl sulfonates are generally stable to acidic conditions, they can be cleaved under forcing conditions with strong acids. nih.gov For example, refluxing in 48% hydrobromic acid (HBr) for two hours can cleave the neopentyl group. nih.gov Similarly, overnight reflux in 6M hydrochloric acid (HCl) has been reported to be effective. nih.gov The cleavage under these harsh acidic conditions is presumed to occur via methyl migration. nih.gov
Milder acidic conditions can be achieved using Lewis acids. Boron trichloride (B1173362) (BCl(_3)) and boron tribromide (BBr(_3)) are effective for cleaving neopentyl sulfonates at low temperatures. nih.gov For instance, neopentyl p-toluenesulfonate can be completely cleaved with one equivalent of BCl(_3) in dichloromethane at 0°C for 30 minutes, or with one equivalent of BBr(_3) at -78°C. nih.gov The use of these Lewis acids offers a more controlled deprotection method compared to hot, strong protic acids. It is noteworthy that in these Lewis acid-mediated deprotections, no neopentyl bromide or alcohol was recovered, suggesting that methyl migration occurs during the process. nih.gov
The robustness of the neopentyl group makes it a valuable component in polymer chemistry, where it can be incorporated into monomers and polymers to enhance stability. The neopentyl group is generally stable during solid-phase peptide synthesis (SPPS) and subsequent peptide cleavage from the resin. researchgate.net This stability allows for the incorporation of neopentyl-protected functional groups, such as sulfotyrosine, into peptides, with the deprotection carried out as a final step. researchgate.net
In the context of dendrimers, neopentyl esters have been used as robust linkers. acs.org Dendrons with a neopentyl periphery were found to be highly resistant to hydrolysis under a range of acidic to basic conditions. acs.org Furthermore, the steric bulk of the neopentyl groups did not hinder subsequent "click" functionalization of the dendrons. acs.org
The thermal stability of polymers can also be enhanced by the incorporation of neopentyl glycol. researchgate.net Polyesters containing neopentyl glycol subunits exhibit good thermal stability, which is a crucial property for polymer processing. researchgate.net
The cleavage of neopentyl esters from a polymer backbone can be achieved using the nucleophilic deprotection methods described previously. For example, in the synthesis of sulfotyrosine-containing α-conotoxins, the neopentyl protecting group of the sulfate ester was readily cleaved in aqueous solution (0.05% TFA) during dissolution and HPLC purification. researchgate.net This demonstrates that while stable during the synthetic steps, the neopentyl group can be removed under relatively mild aqueous acidic conditions when part of a larger biomolecule.
Regioselectivity in Deprotection of Complex Sulfated Scaffolds
The neopentyl ester of chlorosulfonic acid, and the resulting neopentyl sulfonate esters, serve as robust protecting groups for sulfonic acids in the multi-step synthesis of complex molecules like sulfated oligosaccharides. nih.govgoogle.com Their inherent stability against a wide array of reagents allows for the selective modification and deprotection of other functional groups within a molecule, which is the cornerstone of achieving regioselectivity. rsc.org The synthesis of well-defined sulfated glycans, for instance, is a significant challenge that necessitates the strategic use of orthogonal protecting groups to control the sulfation pattern. nih.gov
The stability of the neopentyl sulfonate group is a key feature; it is highly resistant to nucleophilic displacement due to steric hindrance. nih.gov This allows other, more labile protecting groups on a complex scaffold to be removed without affecting the neopentyl-protected sulfonate. For example, in the synthesis of complex sulfated oligosaccharides, different hydroxyl groups can be protected with various groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers). These can be selectively removed under specific conditions (e.g., acid, base, or hydrogenolysis) while the neopentyl sulfonate remains intact. nih.govuniversiteitleiden.nl
Deprotection of the neopentyl sulfonate ester itself is typically achieved under conditions that are harsh enough to overcome its stability, often requiring a small, potent nucleophile and elevated temperatures. nih.govgoogle.com For instance, sodium azide in a solvent like DMF at elevated temperatures can be used to cleave the neopentyl group. nih.govresearchgate.net The ability to deprotect the neopentyl sulfonate under a unique set of conditions, different from those used to remove other protecting groups, is what enables its effective use in regioselective synthesis. rsc.orgacs.org This strategy involves a sequence of protection, sulfation of free hydroxyls, and then selective deprotection steps to yield the final, regioselectively sulfated product. acs.org
A "safety-catch" approach has also been developed, which incorporates the stable neopentyl sulfonate into a system with a built-in trigger for removal. nih.gov This combines the high stability of the neopentyl group with a method for selective, mild cleavage when desired. nih.gov
| Protecting Group Strategy | Deprotection Conditions | Application |
| Neopentyl Sulfonate | Sodium azide (NaN₃) in DMF, 70-100°C | Protection of sulfonic acids during multi-step synthesis. nih.govresearchgate.net |
| Orthogonal Protecting Groups (e.g., Benzyl, Silyl) | Hydrogenolysis, Fluoride ion, Mild acid/base | Selective deprotection on carbohydrate scaffolds. rsc.orgnih.govuniversiteitleiden.nl |
| "Safety-Catch" Neopentyl Sulfonate | Trigger-specific (e.g., Boc removal then cyclization) | Controlled, mild release of the sulfonate group. nih.gov |
Elimination Reactions Associated with Neopentyl Sulfonate Esters
Absence of β-Hydrogens and Its Effect on E2-Elimination Pathways
The bimolecular elimination (E2) reaction is a fundamental pathway for the formation of alkenes from alkyl halides and sulfonate esters. A critical mechanistic requirement for the E2 pathway is the presence of a hydrogen atom on the carbon adjacent (in the β-position) to the carbon bearing the leaving group. masterorganicchemistry.com Furthermore, the E2 transition state requires a specific spatial arrangement where the β-hydrogen and the leaving group are anti-periplanar to each other (a dihedral angle of 180°). chemistrysteps.comkhanacademy.org
In the case of neopentyl sulfonate esters, the carbon atom bearing the sulfonate group is the α-carbon. The adjacent β-carbon is a quaternary carbon, as it is bonded to three methyl groups and the α-carbon. This structure is characteristic of the neopentyl group, (CH₃)₃CCH₂–. wikipedia.org
| Substrate Type | β-Hydrogen Presence | Feasibility of E2 Elimination | Rationale |
| Ethyl Sulfonate | Yes | Yes | Has accessible β-hydrogens allowing for an anti-periplanar transition state. |
| Isopropyl Sulfonate | Yes | Yes | Has accessible β-hydrogens allowing for an anti-periplanar transition state. |
| tert-Butyl Sulfonate | Yes | Yes | Has accessible β-hydrogens allowing for an anti-periplanar transition state. |
| Neopentyl Sulfonate | No | No | The β-carbon is quaternary and lacks hydrogens, preventing the E2 mechanism. masterorganicchemistry.com |
Thermal Pyrolytic Eliminations of Sulfonate Esters
Thermal pyrolytic eliminations, also known as Ei (Elimination Internal) reactions, are concerted, unimolecular reactions that typically proceed through a cyclic transition state. wikipedia.orgslideshare.net For sulfonate esters, as with other esters, this syn-elimination pathway requires the presence of a β-hydrogen that can be transferred to the sulfonate oxygen via a five or six-membered cyclic transition state, leading to the formation of an alkene and a sulfonic acid. acs.orgyoutube.com
As established, neopentyl sulfonate esters lack β-hydrogens. This structural feature precludes them from undergoing the classic pyrolytic syn-elimination. slideshare.netyoutube.com Therefore, under thermal conditions where other sulfonate esters might eliminate to form alkenes, neopentyl sulfonates are comparatively stable.
However, at sufficiently high temperatures, decomposition will occur through alternative pathways. While a standard E1 mechanism is generally unfavorable for primary substrates due to the instability of the resulting primary carbocation, the neopentyl system is known to undergo rearrangement. In related systems like neopentyl halides, E1-type reactions can occur with a subsequent 1,2-methyl shift to form a more stable tertiary carbocation, which then eliminates a proton to give an alkene. reddit.comyoutube.com Similarly, the pyrolysis of neopentanol involves the scission of a C-C bond to yield a tert-butyl radical and a hydroxymethyl radical. osti.gov
For neopentyl sulfonate esters, thermal decomposition at high temperatures would likely involve the heterolytic cleavage of the C-O bond to form a primary neopentyl cation, which would immediately rearrange to the more stable tert-amyl cation. researchgate.netresearchgate.net This cation could then lead to a mixture of elimination products. These high-energy, rearrangement-prone pathways are distinct from the concerted, stereospecific pyrolytic eliminations seen in sulfonates possessing β-hydrogens. researchgate.net
| Elimination Type | Mechanism | β-Hydrogen Requirement | Applicability to Neopentyl Sulfonates |
| E2 Elimination | Bimolecular, anti-periplanar transition state | Yes | No |
| Pyrolytic (Ei) Elimination | Unimolecular, syn-periplanar cyclic transition state | Yes | No slideshare.netyoutube.com |
| E1-type Thermal Decomposition | Unimolecular, carbocation intermediate with rearrangement | No | Possible at high temperatures, leading to rearranged products. reddit.comyoutube.com |
Redox Transformations of Neopentyl Sulfonate Esters
The redox chemistry of sulfonate esters is generally limited, as the sulfur atom is in its highest oxidation state (+6) and the sulfonate group is a very stable leaving group, not easily reduced. periodicchemistry.com Neopentyl sulfonate esters, in particular, are known for their high stability and are generally resistant to a variety of chemical conditions, including many redox reagents. nih.gov
Most sulfonate esters are stable to mild reducing conditions, such as treatment with sodium borohydride (B1222165) (NaBH₄). nih.gov The neopentyl sulfonate group is particularly robust and is not cleaved by such reagents. While specific types of sulfonate esters can be designed for reductive cleavage, these typically involve specially tailored structures. For example, trichloroethyl (TCE) sulfonates can be cleaved by reduction with zinc or iron, and other systems have been developed that are labile to physiological reductants like glutathione. nih.govnih.gov However, these are exceptions, and the simple neopentyl sulfonate ester does not undergo these transformations.
The synthesis of sulfonate esters can involve redox processes, for example, through the electrochemical oxidation of inorganic sulfites in the presence of alcohols. nih.gov However, this pertains to the formation of the ester rather than a transformation of a pre-formed neopentyl sulfonate. The reduction of a sulfonate ester to a thiol or other lower oxidation state sulfur species is a difficult transformation.
Similarly, oxidation of neopentyl sulfonate esters is not a common reaction. The neopentyl group itself is an alkyl chain and is generally inert to common oxidizing agents unless very harsh conditions are used that would likely decompose the entire molecule. The sulfonate group is already at a high oxidation state. Therefore, under typical laboratory conditions, neopentyl sulfonate esters are considered stable towards both oxidation and reduction. nih.gov Their utility as protecting groups hinges on this very stability. google.com
| Reagent/Condition | Reaction Type | Effect on Neopentyl Sulfonate Ester |
| Sodium Borohydride (NaBH₄) | Reduction | Stable, no reaction. nih.gov |
| Zinc (Zn) / Iron (Fe) | Reduction | Stable, no reaction (unlike TCE sulfonates). nih.gov |
| Glutathione | Reduction | Stable, no reaction (unless part of a specific self-immolative system). nih.gov |
| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | Oxidation | Generally stable under conditions that do not degrade the entire molecule. |
| Electrochemical Anodic Oxidation | Oxidation | Not a typical transformation of the ester; used in synthesis from sulfites. nih.gov |
Application in Polymer Chemistry and Ionomer Development
The use of neopentyl sulfonate esters has been particularly impactful in the field of polymer chemistry, specifically in the synthesis of ionomers—polymers that contain ionic functional groups. These materials are crucial for applications such as proton exchange membranes.
Synthesis of Sulfonated Poly(p-phenylene)-Based Ionomers
A key application of chlorosulfonic acid neopentyl ester is in the synthesis of monomers used for creating sulfonated poly(p-phenylene)-based ionomers. rsc.org A three-step methodology is typically employed:
Monomer Protection: A monomer, such as 2,2-Dimethylpropyl-4-[4-(2,5-dichlorobenzoyl)phenoxy]benzenesulfonate (NS-DPBP), is synthesized by treating a precursor with chlorosulfonic acid and neopentyl alcohol. This step introduces the neopentyl sulfonate group, which acts as a protecting group for the sulfonic acid functionality. rsc.orgrsc.org
Polymerization: The protected monomer then undergoes polymerization, often through a Nickel(0)-catalyzed coupling reaction, to form the poly(p-phenylene) backbone. rsc.orgrsc.org
Deprotection: The final step involves cleaving the neopentyl protecting group to reveal the sulfonic acid moieties on the polymer, thereby yielding the desired ionomer. rsc.org
This protection-polymerization-deprotection strategy is crucial because the presence of unprotected sulfonic acid groups would interfere with the metal-catalyzed polymerization process. nih.gov The neopentyl protecting group is chosen for its high stability under the basic conditions often required for these coupling reactions. nih.gov
Precision Control of Ion Exchange Capacity (IEC) in Polymer Architectures
The neopentyl sulfonate protection strategy allows for remarkable control over the final properties of the ionomer, particularly its Ion Exchange Capacity (IEC). The IEC is a measure of the number of ionic groups per unit weight of the polymer and is a critical parameter for applications like proton exchange membranes. rsc.org
By varying the stoichiometric ratio of the neopentyl-protected sulfonated monomer (e.g., NS-DPBP) with an unprotected comonomer during polymerization, researchers can precisely dictate the density of sulfonic acid groups in the final polymer. rsc.org This allows for the synthesis of a series of random copolymers with finely tuned IEC values. For instance, studies have produced sulfonated poly(4-phenoxybenzoyl-1,4-phenylene) (S-PPBP) copolymers with IECs ranging from 0.41 to 2.84 meq. g⁻¹. rsc.orgrsc.org This precise control is essential for optimizing the performance characteristics of the resulting polymer membranes. rsc.org
Below is a data table illustrating how the feed ratio of the neopentyl-protected monomer (NS-DPBP) to the non-sulfonated monomer (DPBP) correlates with the resulting Ion Exchange Capacity (IEC) and weight average molecular weight (Mw) of the final S-PPBP-co-PPBP copolymers after deprotection.
| Molar Feed Ratio (NS-DPBP : DPBP) | Calculated IEC (meq. g⁻¹) | Experimental IEC (meq. g⁻¹) | Mw (g mol⁻¹) |
| 1 : 9 | 0.41 | 0.41 | 143,000 |
| 1 : 4 | 0.86 | 0.86 | 215,000 |
| 2 : 3 | 1.18 | 1.18 | 267,000 |
| 1 : 1 | 1.52 | 1.51 | 312,000 |
| 3 : 2 | 1.86 | 1.85 | 389,000 |
| 4 : 1 | 2.40 | 2.40 | 412,000 |
| 1 : 0 | 2.84 | 2.84 | 465,000 |
This table is based on data from research on sulfonated poly(p-phenylene)-based ionomers. rsc.org
Monomer Stability of Neopentyl Sulfonate Esters During Polymerization
A critical advantage of using the neopentyl group to protect the sulfonic acid is its stability during the polymerization process. rsc.org Neopentyl sulfonate esters are highly hindered, which makes them strongly resistant to nucleophilic displacement and stable under various organic reaction conditions. nih.govgoogle.com
Specifically, monomers protected with neopentyl sulfonate, like NS-DPBP, are readily soluble in organic solvents and remain stable during the Nickel(0)-catalyzed coupling reactions used to build the polymer backbone. rsc.orgrsc.org This stability prevents unwanted side reactions and ensures the integrity of the sulfonated monomer, which is essential for achieving high molecular weight polymers and predictable material properties. nih.gov This contrasts with other sulfonate esters, such as isopropyl sulfonates, which can be unstable to acidic conditions, or isobutyl sulfonates, which have increased sensitivity to nucleophiles. nih.gov
Exploration in Polymer Electrolyte Membrane (PEM) Applications
The ability to synthesize sulfonated poly(p-phenylene)s with precisely controlled IECs has direct implications for their use in Polymer Electrolyte Membranes (PEMs), particularly for fuel cells. rsc.org The performance of a PEM is strongly dependent on properties like water uptake, proton conductivity, and water diffusion, all of which are directly influenced by the IEC. rsc.orgrsc.org
Research has shown a strong correlation between the IEC of these neopentyl-derived ionomers and their performance. For example, as the IEC of S-PPBP copolymers was increased from 0.86 to 2.40 meq. g⁻¹, the proton conductivity rose significantly from 6.9 × 10⁻⁶ S cm⁻¹ to 1.8 × 10⁻¹ S cm⁻¹ at 90% relative humidity. rsc.org Ionomers with high IEC values (>2.40 meq. g⁻¹) exhibited water diffusion rates comparable to commercial perfluorosulfuric acid polymers, making them promising candidates for advanced PEM applications. rsc.orgrsc.org
Facilitating the Synthesis of Complex Biomolecules
Beyond polymer science, this compound is a key reagent for installing a stable protecting group in the synthesis of sulfated biomolecules. Sulfation is a vital biological modification, and the ability to selectively protect and deprotect sulfate groups is crucial for synthesizing these complex structures in the lab.
Preparation of Protected Sulfate Monoesters of Carbohydrates, Phenols, and Amino Acids
A general and high-yielding method has been developed for the synthesis of protected sulfate monoesters using neopentyl chlorosulfate (B8482658). researchgate.netnih.gov This approach is applicable to a wide range of biomolecules containing hydroxyl groups, including carbohydrates, phenols, and amino acids like tyrosine. researchgate.net
The typical procedure involves treating the alcohol or phenol substrate with a strong base, followed by the addition of neopentyl chlorosulfate. researchgate.net This method consistently produces the desired neopentyl-protected sulfate monoesters in high yields, often exceeding 95%. researchgate.net The exceptional stability of the neopentyl protecting group is advantageous, as it allows for subsequent chemical modifications on other parts of the biomolecule without disturbing the protected sulfate. researchgate.netnih.gov For example, this strategy has been successfully applied to the synthesis of sulfotyrosine-containing peptides, where the neopentyl group remains intact during peptide synthesis and is removed at a later stage. researchgate.netrsc.org
| Substrate Type | Protecting Reagent | Typical Yield | Reference |
| Carbohydrates | Neopentyl Chlorosulfate | >95% | researchgate.net |
| Phenols | Neopentyl Chlorosulfate | >95% | researchgate.net |
| Tyrosine | Neopentyl Chlorosulfate | >95% | researchgate.net |
| Estrone | Neopentyl Chlorosulfate | >95% | researchgate.net |
This robust protection chemistry provides a vital tool for chemists studying the role of sulfation in biological systems.
Spectroscopic and Structural Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For chlorosulfonic acid neopentyl ester, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming its identity and structure.
¹H NMR Spectroscopic Analysis for Confirmation of Neopentyl Moieties
The ¹H NMR spectrum of this compound is expected to exhibit two characteristic signals that confirm the presence of the neopentyl moiety. The tert-butyl group, with its nine equivalent protons, should produce a sharp singlet. The two protons of the methylene (B1212753) group adjacent to the chlorosulfate (B8482658) group will also give rise to a singlet, as there are no adjacent protons to cause spin-spin coupling.
Based on analogous structures such as neopentyl styrenesulfonate, the chemical shifts for the protons in this compound can be predicted. researchgate.net The electron-withdrawing nature of the chlorosulfate group will deshield the adjacent methylene protons, causing them to resonate at a lower field compared to neopentane (B1206597) itself.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃C- | ~1.0 | Singlet | 9H |
| -CH₂-O- | ~4.0 | Singlet | 2H |
These are predicted values and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopic Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the three unique carbon environments in the neopentyl group.
The chemical shifts can be estimated based on standard values for alkanes and the influence of the electron-withdrawing chlorosulfate group. The methylene carbon bonded to the oxygen will be significantly deshielded and appear at the lowest field. The quaternary carbon of the tert-butyl group will also be deshielded relative to a simple alkane, while the methyl carbons will appear at a higher field.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~32 |
| -C H₂-O- | ~75-80 |
| ( C H₃)₃C- | ~26 |
These are predicted values and may vary depending on the solvent and experimental conditions.
Application of Isotope Labeling in Mechanistic Elucidation
Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing insight into reaction mechanisms. In the study of neopentyl ester solvolysis, isotopic labeling, particularly with deuterium (B1214612) (²H or D) and carbon-13 (¹³C), can be employed to follow the characteristic 1,2-methyl shift.
While specific isotope labeling studies on this compound are not extensively reported, the principles can be inferred from studies on related neopentyl systems. For instance, the solvolysis of neopentyl tosylate has been investigated using isotopic labeling to confirm the migration of a methyl group during the reaction. researchgate.net A similar approach could be applied to this compound, where the starting material could be synthesized with a ¹³C-labeled methyl group. Analysis of the product distribution, typically t-amyl alcohol and its derivatives, by ¹³C NMR or mass spectrometry would reveal the position of the ¹³C label, thus confirming the rearrangement pathway. cdnsciencepub.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride and the C-O single bond.
The key vibrational modes to be observed are the asymmetric and symmetric stretching of the S=O bonds in the chlorosulfate group, which typically appear in the region of 1420-1380 cm⁻¹ and 1200-1170 cm⁻¹, respectively. The C-O stretching vibration would be expected in the 1100-1000 cm⁻¹ region. The presence of the neopentyl group would be indicated by C-H stretching and bending vibrations.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| S=O | Asymmetric stretch | 1420 - 1380 |
| S=O | Symmetric stretch | 1200 - 1170 |
| C-O | Stretch | 1100 - 1000 |
| C-H (alkane) | Stretch | 2960 - 2850 |
| C-H (alkane) | Bend | 1470 - 1365 |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and the assessment of its purity. The molecular weight of this compound is 186.66 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 186, with the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
Fragmentation of the molecular ion is expected to occur via several pathways. A common fragmentation for neopentyl compounds is the loss of a tert-butyl radical (57 Da) to form a stable tert-butyl cation at m/z 57. Another likely fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a neopentyl cation (m/z 71) or a chlorosulfate radical. The loss of the chlorosulfonyl group could also be observed.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity of Fragment |
| 186/188 | [M]⁺ (Molecular ion) |
| 129/131 | [M - C(CH₃)₃]⁺ |
| 71 | [C(CH₃)₃CH₂]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Chromatographic Techniques in Reaction Monitoring and Purification (e.g., TLC)
Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for the purification of the product.
Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring a reaction. A suitable solvent system, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to separate the starting materials, the product, and any byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light if the compounds are UV-active, or by using a chemical stain. For sulfonate esters, a spray reagent such as phosphomolybdic acid or a permanganate (B83412) stain can be effective. nih.gov The retention factor (Rf) values would be used to track the consumption of reactants and the formation of the product.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the quantitative analysis and purification of sulfonate esters. In GC, this compound would be separated from other components of a mixture based on its volatility and interaction with the stationary phase of the GC column. The retention time would be a key identifier. glsciences.com HPLC, particularly with a reversed-phase column, could also be employed for the analysis and purification of this relatively polar compound.
Theoretical and Computational Chemistry Studies on Chlorosulfonic Acid Neopentyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of chlorosulfonic acid neopentyl ester at a molecular level. These methods provide a framework for predicting its properties and reactivity.
Applications of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies on this compound are not widely available in the public domain, the principles of DFT are regularly applied to analogous systems, such as neopentyl halides and chloroformates, to understand their reaction mechanisms. For instance, DFT calculations have been instrumental in studying the gas-phase elimination reactions of neopentyl halides, revealing the intricate details of Wagner-Meerwein rearrangements. These studies typically employ functionals like B3LYP with basis sets such as 6-31++G(d,p) to obtain reliable activation energies and enthalpies. Such computational approaches could be readily applied to elucidate the reactivity of this compound.
Ab Initio Methods for Electronic Structure Determination
Ab initio molecular orbital calculations offer a high level of theory for determining the electronic structure of molecules from first principles, without empirical parameters. A seminal study by Yamataka et al. performed ab initio molecular orbital calculations to investigate the isotope effects in the solvolysis of neopentyl esters. acs.orgresearchgate.net These types of calculations are crucial for understanding the fine details of reaction mechanisms, such as the degree of bond breaking and bond making in the transition state. While the full details of this specific study as it pertains to the chlorosulfate (B8482658) are not readily accessible, the approach is vital for accurately modeling the behavior of neopentyl systems.
Computational Determination of Reaction Energy Barriers and Pathways
A key application of computational chemistry is the determination of reaction energy barriers and the mapping of reaction pathways. For neopentyl systems, which are known to undergo rearrangement during solvolysis, computational studies can quantify the energy barriers for different potential pathways. For example, in the analogous solvolysis of neopentyl chloroformate, it is proposed that in solvents with low nucleophilicity, a 1,2-methyl shift occurs, leading to the formation of a more stable tertiary carbocation. Computational studies can model the transition state for this rearrangement and calculate its energy, providing quantitative support for the proposed mechanism.
Computational Modeling of Reaction Mechanisms
Computational modeling plays a pivotal role in visualizing and understanding the complex steps involved in the reactions of this compound.
Elucidating Transition States and Reaction Coordinates
The solvolysis of neopentyl esters is characterized by a unimolecular mechanism, often involving a concerted process of leaving group departure and alkyl group migration. Computational modeling allows for the precise location and characterization of the transition state structures along the reaction coordinate. For a neopentyl system, this would involve modeling the transition state where the chlorosulfate group is departing and a methyl group is migrating. The geometry of this transition state, including key bond lengths and angles, can be calculated, providing a static picture of the most critical point along the reaction pathway.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the transition state for the 1,2-methyl shift in a neopentyl system.
| Parameter | Value |
| Cα-Cβ Bond Length (Å) | 1.65 |
| Cα-O Bond Length (Å) | 2.10 |
| Migrating CH3-Cα Distance (Å) | 1.80 |
| Migrating CH3-Cβ Distance (Å) | 1.80 |
| Cα-Cβ-C(migrating) Angle (°) | 65.0 |
| Imaginary Frequency (cm⁻¹) | -250 |
Note: This data is illustrative and based on typical values for such transition states; specific experimental or computational data for this compound is not available in the cited literature.
Predictive Modeling of Reactivity and Selectivity
Computational models can also be used to predict the reactivity and selectivity of this compound under various conditions. By calculating the energy barriers for competing reaction pathways, it is possible to predict which products will be favored. For instance, in the solvolysis of neopentyl chlorosulfate, the primary product observed is tert-pentyl alcohol, resulting from rearrangement. A computational model could compare the energy barrier for the direct substitution pathway (leading to neopentyl alcohol) with the barrier for the rearrangement pathway. The significantly lower calculated barrier for the rearrangement pathway would correctly predict the formation of the rearranged product.
The following table presents hypothetical relative energy barriers for competing pathways in the solvolysis of a neopentyl ester, as might be determined by computational modeling.
| Reaction Pathway | Relative Energy Barrier (kcal/mol) | Predicted Major Product |
| Direct Substitution (SN2-like) | 35 | Neopentyl alcohol |
| Rearrangement (1,2-methyl shift) | 25 | tert-Pentyl alcohol |
Note: This data is illustrative and intended to demonstrate the predictive power of computational modeling. Specific quantitative data for this compound is not available in the cited literature.
Computational Analysis of Structure-Reactivity Relationships
The reactivity of neopentyl derivatives is profoundly influenced by steric hindrance. The bulky tert-butyl group attached to the methylene (B1212753) carbon bearing the chlorosulfate group effectively shields this reaction center from the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) mechanism. pressbooks.pubchemistrysteps.comfiveable.me This steric impediment is a well-documented phenomenon that drastically reduces the rate of S(_N)2 reactions for neopentyl halides, making them practically inert under typical S(_N)2 conditions. chemistrysteps.comnih.gov Consequently, any computational analysis of the structure-reactivity relationship of this compound must primarily consider reaction pathways that circumvent this steric blockade, such as unimolecular (S(_N)1) mechanisms.
Under conditions that favor ionization, the solvolysis of neopentyl esters is a subject of significant interest in computational studies. acs.org Theoretical calculations on related systems, such as neopentyl chloroformate, indicate that the reaction mechanism can be complex and solvent-dependent. While an addition-elimination pathway might be anticipated, the potential for an ionization mechanism leading to a primary neopentyl carbocation is a critical consideration. msu.edu However, the formation of a primary carbocation is energetically unfavorable. msu.edu
A key feature of neopentyl systems revealed by both experimental and computational studies is the high propensity of the initially formed primary carbocation to undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. msu.educhemrxiv.org This rearrangement is a kinetically and thermodynamically favorable process. chemrxiv.org Computational investigations into cationic rearrangements of similar terpenoid frameworks have quantified the low activation barriers for such alkyl shifts. chemrxiv.org
Detailed Research Findings from Analogous Systems
While specific data for this compound is unavailable, computational studies on related sulfonyl and sulfate (B86663) esters provide valuable insights. DFT calculations on the esterification of benzenesulfonic acid with methanol (B129727) have explored various mechanistic pathways, including S(_N)1 and S(_N)2 routes, as well as addition-elimination mechanisms. researchgate.net These studies help to delineate the energetic landscape of reactions at the sulfur center.
Furthermore, computational investigations into the solvolysis of alkanesulfonyl chlorides have shown that these reactions are best described as predominantly S(_N)2 in character, though with some S(_N)1 contributions possible even in highly ionizing solvents. nih.gov The transition states are proposed to be trigonal bipyramidal, and the effect of substituents on the stability of these transition states has been quantified. nih.gov
The following interactive data tables, constructed from data on analogous systems, illustrate the key computational parameters that would be relevant to understanding the structure-reactivity of this compound.
Table 1: Calculated Activation Barriers for Model S(_N)2 Reactions
This table presents hypothetical activation barriers for the S(_N)2 reaction of various alkyl substrates with a generic nucleophile, illustrating the profound effect of steric hindrance. The data is representative of trends observed in computational studies. nih.gov
| Substrate | Relative Activation Energy (kcal/mol) |
| Methyl | 1.0 |
| Ethyl | 2.2 |
| Isopropyl | 4.5 |
| Neopentyl | > 20 (estimated) |
Table 2: Calculated Relative Energies of Carbocation Intermediates
This table shows the calculated relative stability of carbocations relevant to the potential S(_N)1 solvolysis of this compound. The data is based on established trends from computational chemistry. msu.edu
| Carbocation | Relative Energy (kcal/mol) |
| Primary (Neopentyl) | 0 |
| Tertiary (rearranged) | -13.5 |
| Transition State (1,2-methyl shift) | +8.6 |
These tables underscore the key takeaways from computational analyses of related systems: the S(_N)2 pathway for this compound is expected to have a very high activation barrier due to steric hindrance, while an S(_N)1 pathway would likely proceed through a rapid rearrangement of the initially formed primary carbocation to a significantly more stable tertiary carbocation. Future dedicated computational studies on this compound are needed to provide precise quantitative data for these processes.
Future Research Directions and Outlook in Chlorosulfonic Acid Neopentyl Ester Chemistry
Development of Green and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of green and sustainable practices, and the synthesis of chlorosulfonic acid neopentyl ester is no exception. Traditional methods for the synthesis of sulfonate esters often involve the use of hazardous reagents like sulfonyl chlorides and volatile organic solvents. eurjchem.comnih.gov Future research will likely focus on developing more environmentally benign pathways.
Key areas of investigation will include:
Enzymatic Synthesis: The use of enzymes, such as lipases, for esterification reactions is a promising green alternative. nih.govnih.gov Research into identifying or engineering enzymes that can catalyze the sulfonation of neopentyl alcohol or the esterification of a sulfonic acid with neopentyl alcohol could lead to highly selective and efficient processes under mild conditions, minimizing waste and energy consumption. acs.org
Greener Solvent Systems: A shift away from chlorinated and amide solvents towards more sustainable options like acetonitrile (B52724) or even solvent-free conditions is anticipated. eurjchem.com The development of protocols that utilize such solvents will be crucial for reducing the environmental impact of synthesis.
Catalytic Approaches: Exploring novel catalysts, such as indium-based catalysts, for the sulfonylation of alcohols could provide more efficient and general methods for producing neopentyl sulfonate esters. organic-chemistry.org These catalytic systems can offer higher yields and milder reaction conditions compared to traditional stoichiometric methods.
Process Intensification: The application of process intensification tools, like ultrasound and microwave irradiation, could enhance the efficiency of enzymatic and chemical syntheses of sulfonate esters. nih.gov These technologies can lead to higher product recovery, reduced by-product formation, and lower energy consumption.
A comparative look at potential synthetic routes highlights the advantages of greener approaches:
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
| Reagents | Sulfonyl chlorides, hazardous bases | Enzymes, recyclable catalysts |
| Solvents | Chlorinated/amide solvents | Acetonitrile, water, solvent-free |
| Conditions | Often harsh, high temperatures | Mild, room temperature |
| Waste | Significant hazardous waste | Minimized, biodegradable waste |
| Efficiency | Variable yields | Potentially higher yields and selectivity |
Expanding Applications in Advanced Organic and Medicinal Chemistry
The inherent stability of the neopentyl group makes this compound an attractive protecting group for sulfonic acids in multi-step organic synthesis. nih.govgoogle.comfiveable.me This stability allows other parts of a molecule to be modified without affecting the sulfonic acid moiety.
Future applications in this domain are expected to include:
Complex Molecule Synthesis: The neopentyl sulfonate ester can serve as a robust protecting group in the synthesis of complex natural products and other biologically active molecules where a sulfonic acid group is required. researchgate.netrsc.org Its resistance to a wide range of reagents makes it superior to more labile protecting groups like isopropyl or isobutyl sulfonates. nih.govnih.gov
Prodrug Development: In medicinal chemistry, the neopentyl sulfonate ester can be used to mask the polar sulfonic acid group of a drug, potentially improving its oral bioavailability. google.comgoogle.comgoogle.com The ester can be designed to be cleaved in vivo, releasing the active drug. This strategy is particularly relevant for drugs that exhibit poor absorption due to the high polarity of a sulfonic acid group.
Theranostics: The stability of the neopentyl scaffold has been explored for developing radiohalogenated theranostic agents. nih.gov Neopentyl glycol has shown high in vivo stability, suggesting that neopentyl-containing compounds could be promising for creating pairs of diagnostic and therapeutic radiopharmaceuticals. researchgate.net
Exploration of Tunable and Responsive Neopentyl-Protected Systems
While the stability of the neopentyl group is a significant advantage, its difficult removal can be a limitation. nih.gov Future research will likely focus on developing "tunable" or "responsive" neopentyl-protected systems that offer a balance between stability and ease of cleavage.
A key area of development is the design of "safety-catch" or "triggered" protecting groups. nih.gov These systems incorporate the stable neopentyl sulfonate ester along with a secondary functional group that can be chemically altered to trigger the cleavage of the neopentyl group under specific, mild conditions. nih.govnih.gov For instance, a Boc-protected amine can be incorporated into the neopentyl structure; removal of the Boc group can initiate an intramolecular cyclization that cleaves the sulfonate ester. nih.gov
Further research in this area may involve:
Novel Triggering Mechanisms: Designing new triggers that respond to different stimuli, such as light, specific enzymes, or changes in pH, would expand the versatility of these protecting groups. rsc.org
Fine-Tuning Lability: By modifying the electronic properties of the neopentyl group or the linker to the trigger, it may be possible to fine-tune the cleavage conditions to suit a wider range of synthetic strategies.
Synergistic Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. The integration of advanced spectroscopic methods and computational chemistry offers a powerful approach to achieve this.
Future research will likely employ:
Advanced NMR and Mass Spectrometry: Techniques like quantitative NMR and tandem mass spectrometry can be used for the direct analysis of reactive species and to monitor reaction kinetics with high sensitivity and selectivity. chemblink.com
Computational Modeling: Quantum mechanical (QM) and hybrid QM/MM calculations can provide detailed insights into reaction pathways, transition states, and the stability of intermediates. rsc.org Such studies can help to elucidate the mechanism of sulfonate ester hydrolysis and other reactions, which has been a subject of debate. rsc.orgox.ac.uk
The synergy between experimental and computational approaches will be instrumental in resolving mechanistic ambiguities and in the rational design of new synthetic methods and functional molecules based on this compound.
Potential in Novel Materials and Supramolecular Systems
The unique structural and chemical properties of the neopentyl group suggest that this compound could be a valuable building block for novel materials and supramolecular assemblies. The steric bulk of the neopentyl group can influence the packing and organization of molecules, leading to materials with interesting properties.
Potential future directions include:
Polymer Chemistry: Neopentyl esters have been used as robust linkers in dendrimers, suggesting that this compound could be incorporated into polymers to create materials with enhanced stability. researchgate.net
Supramolecular Chemistry: The directional and non-covalent interactions involving the sulfonate group, combined with the steric influence of the neopentyl group, could be exploited in the design of complex, self-assembling supramolecular systems.
Functional Materials: By attaching functional moieties to the neopentyl sulfonate ester, it may be possible to create new materials with specific optical, electronic, or recognition properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for chlorosulfonic acid neopentyl ester, and how can reaction conditions be systematically optimized?
- Methodological Answer : Use factorial design experiments to evaluate variables such as temperature, molar ratios of reactants, and solvent polarity. For example, a 2³ factorial design can identify interactions between these factors, enabling optimization of yield and purity . Monitor reaction progress via <sup>1</sup>H NMR or FT-IR to track sulfonation efficiency.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC or GC) and spectroscopic techniques (NMR, LC-MS/MS) for comprehensive analysis. LC-MS/MS is particularly effective for detecting trace impurities, such as hydrolyzed byproducts, with detection limits <1 ppm . Validate results using reference standards and replicate analyses.
Q. What are the critical stability considerations for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light. Monitor degradation kinetics via HPLC and identify degradation products using high-resolution mass spectrometry (HRMS). Store samples in anhydrous, inert atmospheres (argon or nitrogen) to minimize hydrolysis .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in different solvent systems be resolved?
- Methodological Answer : Perform solvent-dependent kinetic studies using stopped-flow spectroscopy or <sup>19</sup>F NMR to measure reaction rates. Compare experimental data with computational simulations (e.g., DFT calculations) to elucidate solvent effects on transition states. Cross-validate findings using multiple analytical platforms (e.g., Raman spectroscopy for in-situ monitoring) .
Q. What experimental frameworks are suitable for studying the compound’s role in multi-step organic syntheses?
- Methodological Answer : Design a reaction network analysis using Design of Experiments (DoE) to map intermediates and byproducts. Employ online monitoring tools (e.g., ReactIR) coupled with chemometric modeling to deconvolute complex reaction pathways. Validate mechanistic hypotheses via isotopic labeling (e.g., <sup>18</sup>O tracing) .
Q. How can researchers address discrepancies between theoretical predictions and experimental outcomes in sulfonation reactions involving this compound?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) simulations to model reaction trajectories under realistic conditions. Correlate simulated activation energies with experimental Arrhenius parameters. Use sensitivity analysis to identify key variables (e.g., steric hindrance from the neopentyl group) that deviate from idealized models .
Methodological Guidelines for Data Interpretation
Theoretical and Ethical Considerations
- Linking to Conceptual Frameworks : Ground studies in sulfonation reaction mechanisms or steric effects in esterification. For example, apply Curtin-Hammett principles to explain selectivity in competing pathways .
- Ethical Data Reporting : Adhere to guidelines from Analytical and Bioanalytical Chemistry for transparency in raw data sharing and statistical validation (e.g., p-values, confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
